Benzyl propyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl propyl sulfide is an organic compound characterized by the presence of a benzyl group (a phenyl ring attached to a methylene group) and a propyl group (a three-carbon chain) connected through a sulfur atom. This compound is part of the sulfide family, which are known for their distinctive sulfur-containing functional groups. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl propyl sulfide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between benzyl chloride and propyl thiol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the sulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are introduced into the reactor, where they react under controlled temperature and pressure conditions to yield the desired product. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or other reduced forms. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The benzyl and propyl groups can undergo substitution reactions, where other functional groups replace the hydrogen atoms. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Benzyl propyl sulfoxide, benzyl propyl sulfone.
Reduction: Benzyl thiol, propyl thiol.
Substitution: Various substituted benzyl and propyl derivatives.
Scientific Research Applications
Benzyl propyl sulfide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl propyl sulfide involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other molecules, leading to the formation of new chemical entities. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Benzyl methyl sulfide: Contains a methyl group instead of a propyl group.
Benzyl ethyl sulfide: Contains an ethyl group instead of a propyl group.
Propyl phenyl sulfide: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl propyl sulfide is unique due to the combination of its benzyl and propyl groups, which confer specific chemical properties and reactivity. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
propylsulfanylmethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOPSINYHITXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.